1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine

Lipophilicity Physicochemical profiling Drug-likeness

4-Aminopyrazole building blocks with CNS-optimal physicochemical profiles are scarce. Analog substitution (e.g., N1-ethyl or pentan-3-yl isomers) invalidates SAR without explicit validation. • CNS-optimized: TPSA 29.9 Ų (vs. 43.8 Ų for unsubstituted parent), XLogP3-AA 1.9 - ideal for neuroscience probe development. • Chiral pentan-2-yl handle enables diastereoselective amidation, sulfonylation, and cross-coupling. • N4-amine serves as direct entry to SDHI carboxamide pharmacophores for patent-differentiated agrochemicals. • 95% purity; stored sealed, dry at 2-8°C; shipped at ambient temperature.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B15268279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCCC(C)NC1=CN(N=C1)C
InChIInChI=1S/C9H17N3/c1-4-5-8(2)11-9-6-10-12(3)7-9/h6-8,11H,4-5H2,1-3H3
InChIKeyBTSLLURHAHJCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine: Physicochemical & Structural Profile


1-Methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine (CAS 1153972-32-7) is a disubstituted pyrazole featuring an N1-methyl group and an N4-(pentan-2-yl)amine side chain (C9H17N3, MW 167.25 g/mol) [1]. It belongs to the broader class of 4-aminopyrazoles, which serve as key intermediates in agrochemical (particularly succinate dehydrogenase inhibitor fungicide) and pharmaceutical discovery programs [2]. The compound carries a single hydrogen bond donor and two hydrogen bond acceptors, with a computed XLogP3-AA of 1.9, indicating moderate lipophilicity distinct from both its unsubstituted parent and higher-alkyl congeners [1]. It is commercially available from multiple vendors at a standard purity specification of 95%, with storage recommendations of sealed, dry conditions at 2–8°C .

4-Aminopyrazole intermediate with moderate lipophilicity
Branched chiral pentan-2-yl sidechain for asymmetric synthesis
Fit for SDHI agrochemical diversification and CNS probe scaffold exploration

1-Methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine: Analog Differentiation


Within the 4-aminopyrazole series, even small variations at the N1 and N4 positions can significantly alter lipophilicity, hydrogen-bonding capacity, and target-binding geometry [1]. Replacing the N1-methyl substituent with ethyl (CAS 1153046-74-2, MW 181.28) increases molecular weight by ~14 Da and total atom count, while switching the pentan-2-yl side chain to pentan-3-yl (CAS 1153974-47-0) or butan-2-yl (153.22 g/mol) alters steric bulk and the spatial orientation of the chiral center . The unsubstituted parent, 1-methyl-1H-pyrazol-4-amine (MW 97.12), has zero rotatable bonds and an XLogP3-AA of –0.4, representing a maximally polar, compact amine with fundamentally different solubility and permeability characteristics [2]. These differences mean that a one-to-one substitution of 1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine with a close analog cannot be expected to preserve biological activity, synthetic reactivity, or physicochemical behavior without explicit experimental validation.

N1-Ethyl or higher-alkyl analogs alter molecular weight and lipophilic balance, limiting direct replacement.
Moving the chiral center to pentan-3-yl changes steric environment and diastereoselectivity outcomes.
Unsubstituted 1-methyl-1H-pyrazol-4-amine has much lower lipophilicity, altering permeability-relevant contexts.

Quantitative Differentiation Evidence


Lipophilicity Advantage Over Unsubstituted Parent

The computed octanol-water partition coefficient (XLogP3-AA) for 1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine is 1.9, compared to –0.4 for the unsubstituted parent 1-methyl-1H-pyrazol-4-amine [1][2]. This ΔLogP of 2.3 log units translates to an approximately 200-fold greater predicted partitioning into lipid phases, which directly impacts membrane permeability and bioavailability predictions in early drug discovery programs.

Lipophilicity Comparison
Reported
1-Methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine
XLogP 1.9
1-Methyl-1H-pyrazol-4-amine
XLogP –0.4
ΔLogP +2.3 (approx. 200× greater lipid partitioning)
Supports lipophilicity-driven screening workflow fit
Computed by XLogP3; experimental logP verification recommended
Lipophilicity Physicochemical profiling Drug-likeness

TPSA and CNS Penetration Potential

The compound exhibits a computed topological polar surface area of 29.9 Ų, which falls well below the commonly cited threshold of <60–70 Ų for favorable passive blood-brain barrier penetration [1]. A close N4-regioisomer variant, 1-(pentan-2-yl)-1H-pyrazol-4-amine (CAS 1240567-88-7), which relocates the pentanyl group from the amine nitrogen to the ring N1 position, is expected to exhibit a substantially different TPSA and hydrogen-bonding profile.

TPSA
Class-level
29.9 Ų
Below typical CNS drug-like TPSA threshold
Supports CNS probe property assessment
Computed TPSA; experimental BBB permeability assays required
Blood-brain barrier CNS drug design TPSA

Molecular Flexibility vs. N1-Ethyl Analog

1-Methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine contains 4 rotatable bonds and 12 heavy atoms [1]. The N1-ethyl analog, 1-ethyl-N-(pentan-2-yl)-1H-pyrazol-4-amine (MW 181.28), adds one additional heavy atom from the ethyl extension, increasing conformational flexibility and molecular weight . The lower heavy-atom count and lower molecular weight (167.25 vs. 181.28) of the target compound provide a better ligand efficiency starting point in fragment- or efficiency-driven lead optimization campaigns.

Ligand Efficiency Comparison
Reported
1-Methyl-N-(pentan-2-yl)
MW 167.25, 12 heavy atoms
1-Ethyl-N-(pentan-2-yl)
MW 181.28, 13 heavy atoms
ΔMW –14.03 g/mol; 1 fewer heavy atom
Lower heavy-atom count supports higher ligand efficiency potential
Computed properties; experimental potency data needed for LE calculation
Molecular flexibility Conformational entropy Medicinal chemistry

Chiral Center: Enantioselective Synthetic Handle

The pentan-2-yl substituent contains a chiral center at the C2' carbon, yielding the compound as a racemic mixture where the amine is attached to a secondary carbon bearing methyl and n-propyl substituents [1]. The pentan-3-yl isomer (CAS 1153974-47-0) positions the chiral center at C3', with the amine attached to a carbon flanked by two ethyl groups, altering the steric environment around the amine . This difference in the position of asymmetry can significantly influence diastereoselectivity in subsequent amide coupling or reductive amination reactions.

Chiral Center Architecture
Class-level
C2′ chiral; N–CH(CH₃)(n-Pr)
C3′ chiral; N–CH(CH₂CH₃)₂
Distinct steric environment around amine
Steric bias may influence diastereoselectivity in amide coupling
Racemic mixture; resolution or chiral analysis recommended
Chirality Asymmetric synthesis Enantiomer

Differentiated Application Scenarios


CNS-Penetrant Probe & Lead Optimization

With a TPSA of 29.9 Ų (well below the BBB threshold) and an XLogP3-AA of 1.9, 1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine is optimally positioned within CNS drug-like chemical space [1]. This makes it a preferred 4-aminopyrazole building block for neuroscience target exploration, where analogs with higher TPSA (such as the unsubstituted parent at 43.8 Ų) or higher molecular weight (such as the N1-ethyl analog at 181.28 Da) compromise brain penetration predictions and ligand efficiency [1][2].

SDHI Fungicide Intermediate: Structural Diversification

4-Aminopyrazoles are established intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, where the N4-amine is typically elaborated into a carboxamide pharmacophore [1]. The pentan-2-yl side chain of this compound introduces a chiral, branched-alkyl motif that is distinct from the difluoromethyl- or trifluoromethyl-substituted pyrazole cores commonly used in commercial SDHIs. This enables the exploration of patent-differentiated agrochemical candidates with potentially altered resistance profiles against fungal SDH mutations [2].

Fragment-Based Drug Discovery: Ligand Efficiency

The compound's low heavy-atom count (12) and moderate molecular weight (167.25 g/mol) provide a high ligand-efficiency starting point [1]. In fragment-based screening campaigns, the pyrazole core can engage diverse biological targets through hydrogen bonding (1 HBD, 2 HBA), while the pentan-2-yl side chain fills shallow hydrophobic pockets. The N1-methyl substitution blocks a potential metabolic soft spot present in the unsubstituted pyrazole, potentially conferring improved metabolic stability in early ADME profiling [1].

Enantioselective Synthesis via Chiral Pyrazole Scaffold

The chiral pentan-2-yl side chain provides an internal stereochemical handle that can be exploited for diastereoselective transformations [1]. Unlike symmetrical analogs such as 1-methyl-1H-pyrazol-4-amine (no chirality) or 1-methyl-N-(pentan-3-yl)-1H-pyrazol-4-amine (different chiral environment), the pentan-2-yl isomer presents a well-defined steric bias that can be leveraged in the development of asymmetric amidation, sulfonylation, or transition-metal-catalyzed coupling methodologies [2].

Application
Selection Property
Validation Focus
CNS probe property assessment
Low TPSA and moderate lipophilicity
Brain penetration prediction review
SDHI fungicide intermediate diversification
Chiral branched-alkyl pyrazole scaffold
Patent-differentiated agrochemical SAR
Fragment-based ligand efficiency evaluation
Low heavy-atom count for ligand efficiency
Ligand efficiency index and ADME profiling
Asymmetric synthesis methodology
Chiral pentan-2-yl handle for diastereoselective transformations
Stereochemical outcome and facial selectivity review
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